

Application Notes: Isobutyl Valerate in Synthetic Fruit Flavor Formulations

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Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: B076362

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Introduction

Isobutyl valerate (IUPAC name: 2-methylpropyl pentanoate) is an organic ester recognized for its potent, fruity aroma.^[1] As a volatile organic compound, it is a significant contributor to the natural scent profile of various fruits and is synthetically produced for extensive use in the flavor and fragrance industry.^[2] Its characteristic ethereal and fruity notes make it a valuable component for creating and enhancing fruit flavor profiles, particularly apple, apricot, and pineapple. These application notes provide an overview of **isobutyl valerate**'s properties, its role in flavor formulations, and its regulatory status.

Chemical and Physical Properties

Isobutyl valerate is a colorless liquid with physical and chemical properties that make it suitable for use in flavor concentrates. It is miscible with alcohol and oils, which are common solvents in flavor manufacturing.^[3]

Property	Value	Reference
IUPAC Name	2-methylpropyl pentanoate	[4]
Synonyms	Isobutyl pentanoate, Valeric acid, isobutyl ester	[1][4]
CAS Number	10588-10-0	[5]
Molecular Formula	C ₉ H ₁₈ O ₂	[4][5]
Molecular Weight	158.24 g/mol	[4]
Boiling Point	169-179 °C at 760 mmHg	[1][3]
Density	~0.86 g/cm ³	[3][5]
Flash Point	55.56 - 63 °C	[1][6]
Solubility	Almost insoluble in water; soluble in propylene glycol, miscible with alcohol and oils.	[1][3]

Organoleptic Profile

The sensory characteristics of **isobutyl valerate** are key to its application in flavor creation.

- Odor: Described as ethereal, fruity, and reminiscent of apple and pear.[2][6]
- Flavor: Fruity taste profile.[1]

Natural Occurrence

Isobutyl valerate is a naturally occurring component in a variety of fruits and fermented products, contributing to their characteristic aroma. While its presence is well-documented, specific concentrations can vary widely based on cultivar, ripeness, and processing.

Source	Status	Reference
Apple Juice	Present	[1]
Cheddar Cheese	Present	[1]
Rum	Present	[1]
Wild Strawberry	Present	[1]
Tomato	Present	[1]
Vanilla	Present	[1]

Application in Synthetic Fruit Flavors

Isobutyl valerate is a versatile ester used to impart a fresh, sweet, and fruity character to flavor formulations. It is particularly effective in building the profiles of pome and stone fruits.

- Apple Flavors: It contributes to the juicy and ripe notes in various apple flavor profiles. It is often used in conjunction with other esters like isoamyl valerate and hexyl acetate to create a complete and authentic apple aroma.[\[7\]](#)[\[8\]](#)
- Apricot Flavors: In apricot formulations, **isobutyl valerate** can enhance the fruity body of the flavor, complementing other characteristic esters and lactones.
- Pineapple Flavors: While less dominant than in apple flavors, it can be used to add complexity and a sweet, fruity lift to pineapple profiles, often blended with compounds like allyl hexanoate and ethyl butyrate.[\[9\]](#)[\[10\]](#)

The following table provides suggested starting concentrations for incorporating **isobutyl valerate** into synthetic fruit flavor concentrates. These levels are intended as a guide for formulation development and may be optimized based on the desired flavor profile and final application.

Flavor Profile	Suggested Concentration in Flavor Concentrate (%)	Key Contributing Notes
Apple	0.5 - 2.0	Fruity, sweet, ripe apple
Apricot	0.2 - 1.0	Fruity body, sweet undertones
Pineapple	0.1 - 0.5	Bright fruity lift, complexity

Regulatory Status

- FEMA/GRAS: **Isobutyl valerate** is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[5]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent."[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of Isobutyl Valerate in a Beverage Matrix via GC-MS

This protocol outlines a method for the extraction and quantification of **isobutyl valerate** from a clear liquid beverage matrix, such as a fruit-flavored soda or juice, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To accurately determine the concentration of **isobutyl valerate** in a liquid beverage sample.

2. Materials and Reagents:

- Sample: Fruit-flavored beverage
- Standard: **Isobutyl valerate** ($\geq 98\%$ purity)
- Internal Standard (IS): 2-Methyl-1-pentanol or cyclohexanone

- Solvent: Dichloromethane (DCM), HPLC grade
- Anhydrous Sodium Sulfate
- Volumetric flasks, pipettes, vials
- Gas Chromatograph with Mass Spectrometer detector (GC-MS)

3. Sample Preparation (Liquid-Liquid Extraction):

- Spike a 10 mL aliquot of the beverage sample with a known concentration of the internal standard.
- Transfer the sample to a separatory funnel.
- Add 5 mL of dichloromethane, stopper, and shake vigorously for 2 minutes, periodically venting pressure.
- Allow the layers to separate completely.
- Drain the lower organic layer (DCM) into a flask containing a small amount of anhydrous sodium sulfate to remove residual water.
- Repeat the extraction twice more with fresh 5 mL portions of DCM, combining the organic layers.
- Carefully concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

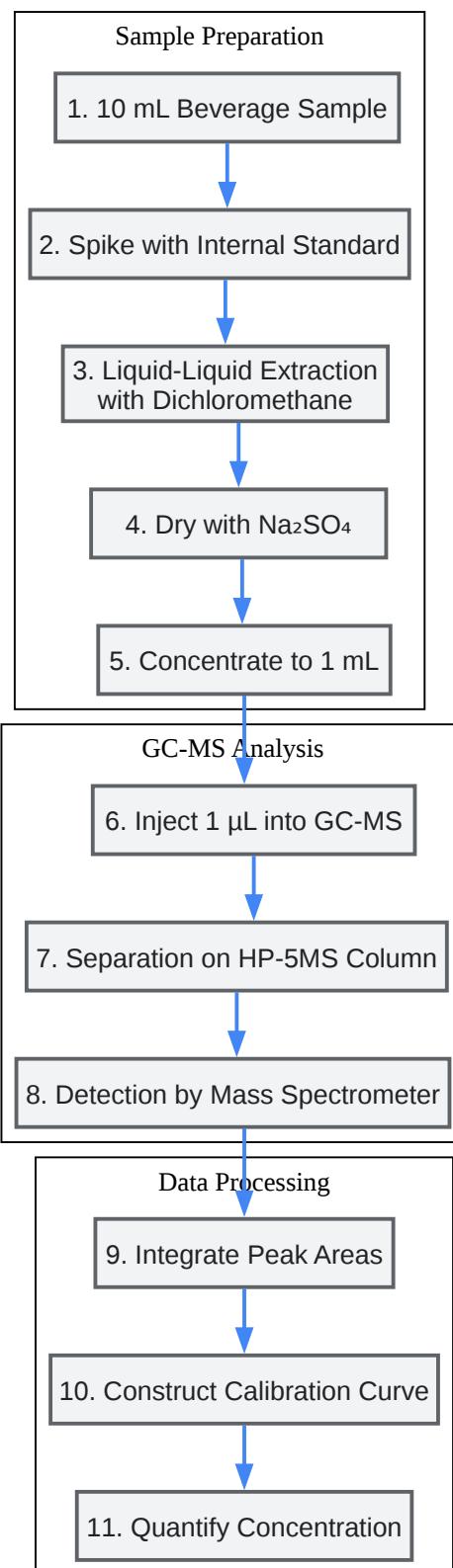
4. GC-MS Parameters:

- GC System: Agilent 7890B or equivalent
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or equivalent[12]
- Injection: 1 μ L, splitless mode[13]

- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.5 mL/min[13]
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 6 °C/min to 240 °C[13]
 - Hold at 240 °C for 5 minutes
- MS System: Agilent 5977B or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Acquisition Mode: Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **isobutyl valerate** include m/z 56, 57, 85, and 102.

5. Calibration and Quantification:

- Prepare a series of calibration standards of **isobutyl valerate** in DCM, each containing the same concentration of the internal standard as the samples.
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the ratio of the peak area of **isobutyl valerate** to the peak area of the internal standard against the concentration of **isobutyl valerate**.
- Calculate the concentration of **isobutyl valerate** in the sample extract from the calibration curve.

[Click to download full resolution via product page](#)**Workflow for GC-MS Quantification of Isobutyl Valerate.**

Protocol 2: Sensory Evaluation of a Synthetic Apple Flavor

This protocol describes a triangle test and a descriptive analysis to evaluate the sensory contribution of **isobutyl valerate** in a synthetic apple flavor formulation.

1. Objective:

- To determine if a perceptible difference exists between an apple flavor with and without **isobutyl valerate** (Triangle Test).
- To characterize the sensory attributes of an apple flavor containing **isobutyl valerate** (Descriptive Analysis).

2. Panelist Selection:

- Recruit 15-20 panelists trained in sensory evaluation of food products.[\[14\]](#)
- Screen panelists for their ability to detect and describe fruity and ester-like aromas.

3. Sample Preparation:

- Prepare two apple flavor formulations in a neutral base (e.g., sugar water at 10% sucrose):
 - Control: A standard apple flavor formulation.
 - Test: The same formulation with the addition of 1.0% **isobutyl valerate**.
- Label the samples with random three-digit codes.
- Present 20 mL of each sample in identical, odor-free cups at room temperature.

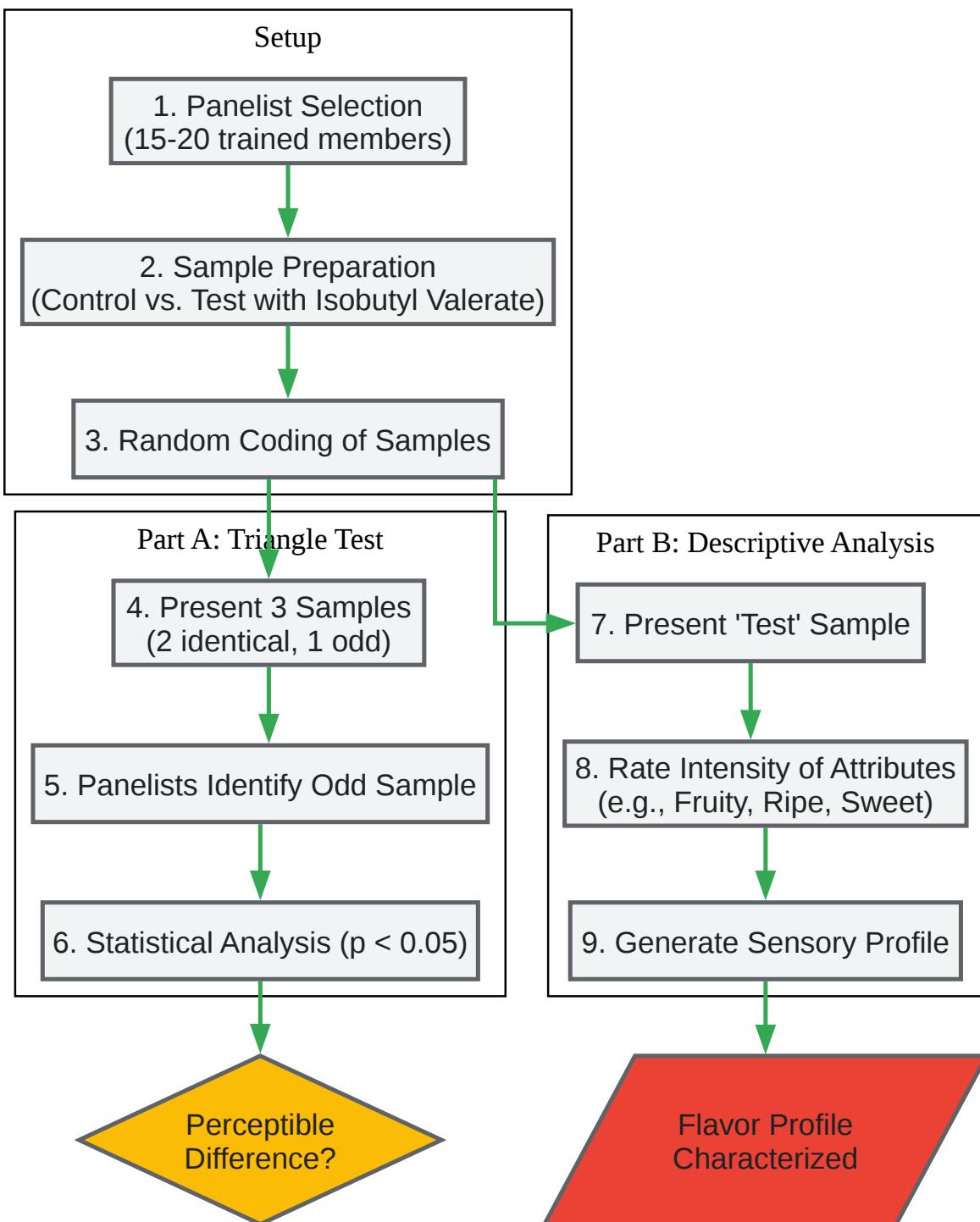
4. Part A: Triangle Test Protocol:

- Present each panelist with a tray containing three coded samples. Two of the samples are identical (either both Control or both Test), and one is different.
- The presentation order should be randomized for each panelist.

- Instruct panelists to taste each sample from left to right.
- Ask panelists to identify the "odd" or "different" sample.
- Provide water and unsalted crackers for palate cleansing between samples.
- Analyze the results statistically to determine if the number of correct identifications is significant ($p < 0.05$).

5. Part B: Descriptive Analysis Protocol:

- Conduct a separate session with the trained panelists.
- Present the "Test" sample (apple flavor with **isobutyl valerate**).
- Ask panelists to rate the intensity of pre-defined sensory attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).
- Key attributes for an apple flavor may include:
 - Overall Aroma Intensity
 - Fruity
 - Green/Unripe Apple
 - Ripe/Red Apple
 - Sweet
 - Ethereal/Solvent-like
 - Aftertaste
- Compile the data and calculate the mean scores for each attribute to create a sensory profile (spider web plot).

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Workflow for Sensory Evaluation of a Flavor Formulation.

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- To cite this document: BenchChem. [Application Notes: Isobutyl Valerate in Synthetic Fruit Flavor Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076362#isobutyl-valerate-as-a-component-in-synthetic-fruit-flavor-formulations>

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